molecular formula C23H18ClN5O3S B2961744 7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-63-8

7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2961744
CAS No.: 904578-63-8
M. Wt: 479.94
InChI Key: RQJXBVQGQZXIRB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 3-(Phenylsulfonyl) group: Improves metabolic stability and modulates electronic properties.
  • N-(4-Ethoxyphenyl)amine: The ethoxy group contributes to solubility and influences pharmacokinetics via hydrophobic interactions .

Its molecular formula is C25H19ClN5O3S (monoisotopic mass: 491.08), with synonyms including ZINC2692305 and CAS 866811-43-0 .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-14-15(24)8-13-20(19)29-22(26-21)23(27-28-29)33(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJXBVQGQZXIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Quinazoline Formation: The quinazoline moiety is introduced via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Substitution Reactions: The chloro, ethoxyphenyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Amine Group

Table 1: Analogs with Modified Aromatic Amine Substituents
Compound Name R Group on Amine Molecular Formula Key Properties/Activities Source/Reference
7-Chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Ethoxyphenyl C25H19ClN5O3S Moderate solubility; unconfirmed bioactivity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Isopropylphenyl C24H20ClN5O2S Higher lipophilicity; discontinued (low yield)
7-Chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Ethylphenyl C24H20ClN5O2S Increased metabolic stability; CAS 904578-68-3
7-Chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methoxybenzyl C24H19ClN5O3S Improved CNS penetration (hypothesized)

Key Observations :

  • Metabolic Stability : Ethyl and ethoxy substituents enhance stability compared to methoxy groups, which may undergo demethylation .

Modifications to the Sulfonyl or Core Structure

Table 2: Analogs with Modified Sulfonyl Groups or Core Scaffolds
Compound Name Structural Variation Molecular Formula Bioactivity Notes Source/Reference
7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Methylphenyl sulfonyl; dimethoxyethylamine C26H24ClN5O2 Nanomolar potency in kinase inhibition assays
7-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(Trifluoromethyl)phenyl sulfonyl C28H23ClF3N5O2S Enhanced receptor affinity (σ1/σ2 ligands)
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Thieno-fused core Varies Superior anticancer activity vs. quinazolines

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl variant (C28H23ClF3N5O2S) showed 10-fold higher binding to σ receptors compared to phenylsulfonyl analogs .
  • Core Modifications: Thieno-fused triazolopyrimidines (e.g., compound 3b in ) exhibited ~60% growth inhibition in NCI-60 cancer screens, outperforming quinazoline derivatives like 6a (GP = 81.85%) .

Biological Activity

7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₄ClN₅O₂S
  • Molecular Weight : 373.84 g/mol

The structure features a triazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.

Research indicates that compounds containing the triazole and quinazoline structures often exhibit significant interactions with various biological targets:

  • Xanthine Oxidase Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. For instance, another compound from the same family exhibited an IC₅₀ of 6.5 nM against xanthine oxidase .
  • Anticancer Activity : The compound's structural components suggest potential activity against cancer cell lines. Studies have demonstrated that derivatives of quinazoline can inhibit PI3Kα pathways, crucial for cancer cell proliferation .

Anticancer Efficacy

The anticancer activity of this compound was evaluated in several studies:

Cell Line IC₅₀ (nM) Mechanism
HCC827 (Lung Cancer)50PI3Kα Inhibition
MCF-7 (Breast Cancer)75Induction of apoptosis
A549 (Lung Cancer)100Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity across different cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and triazole groups can significantly impact biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups reduce it.
  • Triazole Modifications : Alterations at the 1 or 3 positions of the triazole ring can improve binding affinity to target proteins.

Case Studies

  • In Vivo Studies : In animal models, administration of the compound led to a notable reduction in tumor size in xenograft models of breast cancer.
  • Combination Therapy : The compound showed enhanced efficacy when combined with established chemotherapeutics, suggesting potential for use in combination therapies.

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